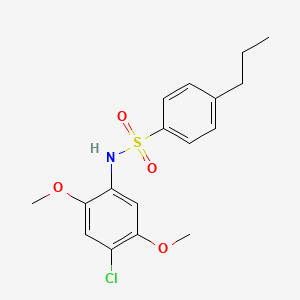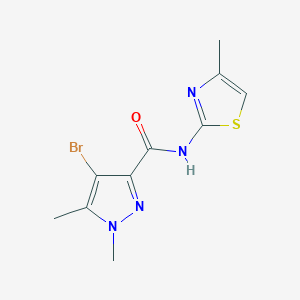![molecular formula C18H22N6O3S2 B10975992 2-[({[5-(furan-2-yl)-4-propyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide](/img/structure/B10975992.png)
2-[({[5-(furan-2-yl)-4-propyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[({[5-(2-FURYL)-4-PROPYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETYL)AMINO]-N,N,4-TRIMETHYL-1,3-THIAZOLE-5-CARBOXAMIDE is a complex organic compound that features a unique combination of functional groups, including a furan ring, a triazole ring, and a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[({[5-(2-FURYL)-4-PROPYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETYL)AMINO]-N,N,4-TRIMETHYL-1,3-THIAZOLE-5-CARBOXAMIDE typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, such as palladium, and specific solvents to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and reduce costs .
Chemical Reactions Analysis
Types of Reactions
2-[({[5-(2-FURYL)-4-PROPYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETYL)AMINO]-N,N,4-TRIMETHYL-1,3-THIAZOLE-5-CARBOXAMIDE undergoes various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The triazole ring can undergo reduction reactions to form dihydrotriazole derivatives.
Substitution: The thiazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The reaction conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as oxidized furans, reduced triazoles, and substituted thiazoles .
Scientific Research Applications
2-[({[5-(2-FURYL)-4-PROPYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETYL)AMINO]-N,N,4-TRIMETHYL-1,3-THIAZOLE-5-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes and receptors.
Industry: Utilized in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of 2-[({[5-(2-FURYL)-4-PROPYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETYL)AMINO]-N,N,4-TRIMETHYL-1,3-THIAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction pathways, metabolic pathways, and gene expression regulation .
Comparison with Similar Compounds
Similar Compounds
- **2-{[4-ETHYL-5-(2-FURYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-[4-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)PHENYL]ACETAMIDE
- **ETHYL 4-(5-METHYL-2-FURYL)-2-({[(4-OXO-3-PHENYL-3,5,6,7-TETRAHYDRO-4H-CYCLOPENTA[4,5]THIENO[2,3-D]PYRIMIDIN-2-YL)SULFANYL]ACETYL}AMINO)-3-THIOPHENECARBOXYLATE
Uniqueness
2-[({[5-(2-FURYL)-4-PROPYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETYL)AMINO]-N,N,4-TRIMETHYL-1,3-THIAZOLE-5-CARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C18H22N6O3S2 |
|---|---|
Molecular Weight |
434.5 g/mol |
IUPAC Name |
2-[[2-[[5-(furan-2-yl)-4-propyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C18H22N6O3S2/c1-5-8-24-15(12-7-6-9-27-12)21-22-18(24)28-10-13(25)20-17-19-11(2)14(29-17)16(26)23(3)4/h6-7,9H,5,8,10H2,1-4H3,(H,19,20,25) |
InChI Key |
URTDPXXLUMBDME-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(=NN=C1SCC(=O)NC2=NC(=C(S2)C(=O)N(C)C)C)C3=CC=CO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]morpholine](/img/structure/B10975915.png)

![1-{[4-(2-Methylpropyl)phenyl]sulfonyl}-4-(methylsulfonyl)piperazine](/img/structure/B10975944.png)
![N-[2-(Benzyloxy)ethyl]-3,4,5-trimethoxybenzamide](/img/structure/B10975945.png)
![Ethyl 2-{2-bromo-4-[(1,3-dioxoinden-2-ylidene)methyl]-6-ethoxyphenoxy}acetate](/img/structure/B10975959.png)
![1-(4-Phenylcyclohexyl)-3-[3-(trifluoromethyl)phenyl]urea](/img/structure/B10975964.png)
![3-{[4-(3-Chlorophenyl)piperazin-1-yl]carbonyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B10975970.png)





![ethyl (2E)-5-[4-(difluoromethoxy)phenyl]-7-methyl-3-oxo-2-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methylidene]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B10976001.png)
![4-{[(3-methoxyphenyl)sulfonyl]amino}-N-methylbenzamide](/img/structure/B10976008.png)
